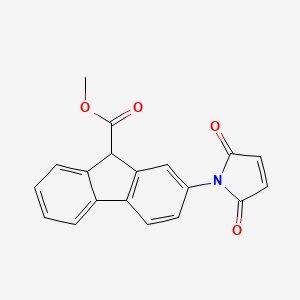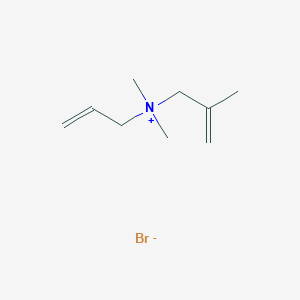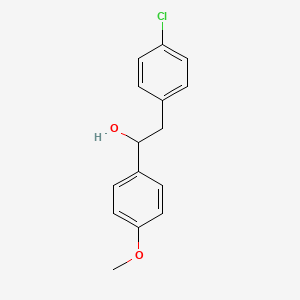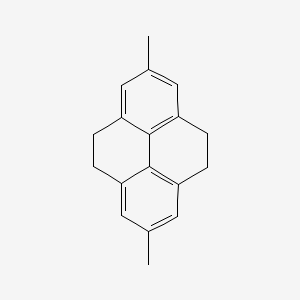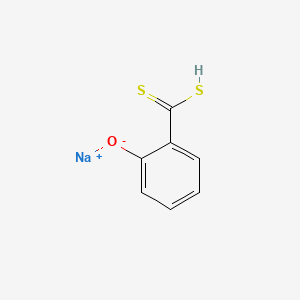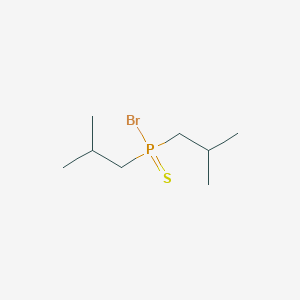
Bis(2-methylpropyl)phosphinothioic bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl)phosphinothioic bromide is a chemical compound with the molecular formula C8H18BrPS It is a phosphinothioic bromide derivative, characterized by the presence of a phosphorus-sulfur bond and two 2-methylpropyl groups attached to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)phosphinothioic bromide typically involves the reaction of phosphorus tribromide (PBr3) with 2-methylpropyl alcohol (isobutanol) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphite ester, which is then converted to the phosphinothioic bromide by the addition of sulfur.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bis(2-methylpropyl)phosphinothioic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxides.
Reduction: Reduction reactions can convert it to phosphinothioic hydrides.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphinothioic oxides.
Reduction: Phosphinothioic hydrides.
Substitution: Various substituted phosphinothioic derivatives depending on the nucleophile used.
科学研究应用
Bis(2-methylpropyl)phosphinothioic bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(2-methylpropyl)phosphinothioic bromide involves its interaction with molecular targets through its reactive phosphorus-sulfur bond. This bond can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the electronic and steric effects of the 2-methylpropyl groups.
相似化合物的比较
Similar Compounds
Bis(2-methylpropyl)phosphinothioic chloride: Similar structure but with a chlorine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic iodide: Similar structure but with an iodine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bis(2-methylpropyl)phosphinothioic bromide is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it suitable for certain reactions and applications where other halogen derivatives may not be as effective.
属性
CAS 编号 |
4652-20-4 |
|---|---|
分子式 |
C8H18BrPS |
分子量 |
257.17 g/mol |
IUPAC 名称 |
bromo-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H18BrPS/c1-7(2)5-10(9,11)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
ILIIQXCPKPFFBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CP(=S)(CC(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


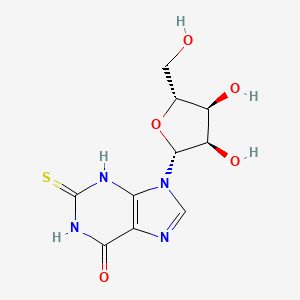
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)

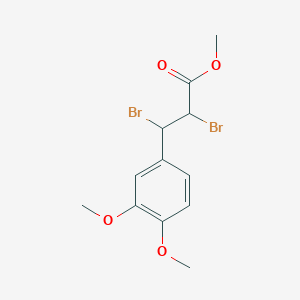
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
